2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS No.: 2044714-00-1
Cat. No.: VC3036740
Molecular Formula: C7H7N3O2S
Molecular Weight: 197.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044714-00-1 |
|---|---|
| Molecular Formula | C7H7N3O2S |
| Molecular Weight | 197.22 g/mol |
| IUPAC Name | 2,4-dioxo-1-(2-sulfanylethyl)pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C7H7N3O2S/c8-3-5-4-10(1-2-13)7(12)9-6(5)11/h4,13H,1-2H2,(H,9,11,12) |
| Standard InChI Key | PPZNYSXSRYXDPN-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC(=O)N1CCS)C#N |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1CCS)C#N |
Introduction
2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the pyrimidine class, which is a crucial component in various biological processes and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a sulfanylethyl group, and a carbonitrile functional group.
Synthesis and Availability
This compound is part of American Elements' comprehensive catalog of life science products, available in various purity forms and quantities, including bulk and custom specifications .
Comparison with Similar Compounds
Other compounds in the pyrimidine and quinazoline classes have shown significant biological activity. For example, quinazoline derivatives have been explored for their antiviral properties . The structural similarity between these compounds and 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile suggests potential avenues for research into its biological activities.
Comparison with Related Compounds
| Compound | Chemical Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C₇H₇N₃O₂S | 197.22 g/mol | Potential biological activity |
| 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride | C₈H₅ClN₂O₄S | 260.65 g/mol | Known for chemical reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume